![molecular formula C7H7N5O2 B11905854 7-N-(2-Oxoethyl)guanine CAS No. 73100-87-5](/img/structure/B11905854.png)
7-N-(2-Oxoethyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-N-(2-Oxoethyl)guanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is formed as a result of the interaction between guanine and vinyl chloride, a known carcinogen. The formation of this compound is significant in the study of DNA adducts and their role in mutagenesis and carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-N-(2-Oxoethyl)guanine typically involves the reaction of guanine with 2-chloroethylene oxide, which is an oxidative metabolite of vinyl chloride. This reaction can be carried out under mild acid hydrolysis conditions .
Industrial Production Methods: The key steps involve the preparation of 2-chloroethylene oxide and its subsequent reaction with guanine .
Chemical Reactions Analysis
Types of Reactions: 7-N-(2-Oxoethyl)guanine primarily undergoes alkylation reactions. The compound can also participate in hydrolysis and oxidation reactions under specific conditions .
Common Reagents and Conditions:
Alkylation: The reaction with 2-chloroethylene oxide under mild acid hydrolysis conditions.
Hydrolysis: Mild acid or base conditions can lead to the hydrolysis of the compound.
Major Products: The primary product of the reaction between guanine and 2-chloroethylene oxide is this compound. Further reactions can lead to various derivatives depending on the specific conditions and reagents used .
Scientific Research Applications
7-N-(2-Oxoethyl)guanine has several important applications in scientific research:
Mechanism of Action
7-N-(2-Oxoethyl)guanine exerts its effects by forming DNA adducts, which can lead to mutations during DNA replication. The compound primarily targets the N7 position of guanine in DNA, resulting in the formation of an alkylated adduct. This adduct can cause mispairing during DNA replication, leading to mutations such as GC to AT transitions .
Comparison with Similar Compounds
N2,3-Ethenoguanine: Another DNA adduct formed from the reaction of guanine with vinyl chloride.
7-(2-Hydroxyethyl)guanine: Formed by the addition of a hydroxyethyl group to the N7 position of guanine.
Uniqueness: 7-N-(2-Oxoethyl)guanine is unique due to its specific formation from the oxidative metabolism of vinyl chloride and its role in studying the mutagenic and carcinogenic effects of this compound. Its formation and effects are well-documented, making it a valuable model for understanding DNA adducts and their implications in cancer research .
Biological Activity
7-N-(2-Oxoethyl)guanine is a significant DNA adduct formed primarily through the metabolic activation of vinyl chloride, a known environmental carcinogen. Its biological activity is predominantly linked to its role in mutagenesis and potential carcinogenesis, which can lead to various health implications.
The formation of this compound occurs when guanine in DNA reacts with reactive intermediates generated from vinyl chloride metabolism, such as chloroethylene oxide. This reaction is crucial as it leads to the incorporation of the 2-oxoethyl group into the DNA structure, resulting in mispairing during replication. This mispairing can cause mutations that contribute to cancer development.
The reaction can be summarized as follows:
Biological Implications
The presence of this compound in DNA has been associated with several biological effects:
- Mutagenesis : The mispairing during DNA replication can lead to point mutations, which are critical events in the initiation of cancer.
- Carcinogenesis : As a result of its mutagenic properties, this compound is implicated in the carcinogenic process initiated by vinyl chloride exposure.
Comparative Analysis with Other Compounds
This compound shares structural similarities with other DNA adducts formed from environmental carcinogens. Below is a comparative table highlighting these compounds:
Compound | Formation Source | Biological Implications |
---|---|---|
This compound | Vinyl chloride metabolites | Mutagenesis, carcinogenesis |
N2,3-Ethenoguanine | Vinyl chloride metabolites | Mutagenesis linked to base-pair mismatch |
7-N-(2-Hydroxyethyl)guanine | Ethylene oxide exposure | Major adduct in ethylene oxide reactions |
Case Studies and Research Findings
Several studies have investigated the biological activity and implications of this compound:
- Mutagenicity Assessment : Research has shown that cells exposed to vinyl chloride exhibit increased levels of this compound, correlating with elevated mutation rates. This was evidenced by experiments demonstrating that bacterial strains harboring this adduct displayed higher mutation frequencies when subjected to selective pressure.
- Environmental Health Studies : Epidemiological studies have linked vinyl chloride exposure to various cancers, particularly liver cancer. The presence of this compound serves as a biomarker for assessing exposure levels and potential health risks associated with vinyl chloride.
- DNA Repair Mechanisms : Investigations into the cellular response to DNA damage caused by this compound have revealed that failure to repair this adduct can lead to persistent mutations. Studies utilizing mass spectrometry techniques have provided insights into the persistence and repair kinetics of this DNA adduct in human tissues.
Properties
CAS No. |
73100-87-5 |
---|---|
Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde |
InChI |
InChI=1S/C7H7N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h2-3H,1H2,(H3,8,10,11,14) |
InChI Key |
GWIQUBKMOOZLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CC=O)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.